molecular formula C21H15ClN2O2S B4795860 methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate

methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate

Cat. No.: B4795860
M. Wt: 394.9 g/mol
InChI Key: LCQGGUTWNRRKCG-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorophenyl, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl, cyano, and phenyl groups through various substitution reactions. The final step involves the thioesterification of the pyridine derivative with methyl acetate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-20(25)13-27-21-18(12-23)17(14-7-9-16(22)10-8-14)11-19(24-21)15-5-3-2-4-6-15/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQGGUTWNRRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate
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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate
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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate
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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate
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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate
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methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate

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